p-Chlorobenzaldehyde O-carbamoyloxime
Description
Historical Trajectory and Evolution of O-carbamoyloxime Chemistry
The chemistry of carbamates, the parent functional group of O-carbamoyloximes, has a rich history dating back to the 19th century. The O-carbamate group, an ester derived from carbamic acid, was first described in 1845 through the formulation of ethyl carbamate (B1207046) from the reaction of urea (B33335) with ethanol. nih.govacs.org The functional group's significance grew substantially with the discovery of naturally occurring carbamates like physostigmine, an alkaloid isolated from the Calabar bean. nih.gov Physostigmine's ability to inhibit the enzyme acetylcholinesterase (AChE) unveiled the potential bioactivity of the carbamate motif, paving the way for its incorporation into medicinal chemistry programs and agricultural products. nih.gov The first major commercial application was the insecticide Carbaryl, introduced in 1956. acs.org
The specific subclass of O-carbamoyloximes, which combines the carbamate group with an oxime, has been a subject of academic inquiry for its unique reactivity. Historically, these compounds have been studied in the context of rearrangement reactions, such as the Beckmann rearrangement. acs.orgacs.org More recently, the field has seen a significant evolution with the emergence of mechanochemistry. Researchers have identified carbamoyloximes as "mechanophores"—molecular units that can undergo a controlled chemical transformation in response to mechanical force. d-nb.infonih.gov This modern application involves the force-induced homolytic scission of the N-O bond, a departure from the classical thermal or chemical activation methods. chemrxiv.orgacs.org
The Significance of the Aromatic Oxime Carbamate Motif in Chemical Science
The aromatic oxime carbamate motif is a structurally significant and versatile functional group in chemical science. Aryl O-carbamates are recognized as powerful directed metalation groups (DMGs) in the field of organic synthesis, particularly in a process known as directed ortho metalation (DoM). nih.govacs.org This strategy allows for the highly regioselective functionalization of aromatic rings, providing a crucial tool for constructing complex substituted aromatic molecules, including many bioactive compounds and polycyclic systems. nih.govresearchgate.net
Beyond synthesis, the broader oxime family is of profound importance in medicinal chemistry. Oxime-containing molecules are well-known as reactivators of acetylcholinesterase, making them critical antidotes for organophosphate poisoning. nih.gov Furthermore, the oxime motif is present in several FDA-approved drugs, including certain cephalosporin (B10832234) antibiotics. nih.gov As versatile synthetic intermediates, oximes can be readily converted into other functional groups like nitriles and amines, or used as protecting groups for carbonyls. nih.gov The recent application of the carbamoyloxime moiety as a mechanochemical protecting group for amines in polymer chains highlights its expanding role in materials science and catalysis. d-nb.infonih.gov
Rationale for Dedicated Academic Investigation of p-Chlorobenzaldehyde O-carbamoyloxime
The specific academic focus on this compound is justified by several factors. The parent aldehyde, p-Chlorobenzaldehyde, is a significant industrial intermediate used to synthesize a range of commercial products, including pesticides like tebuconazole, pharmaceuticals such as the sedative fenarol, and various dyes. google.com This established utility of the p-chlorobenzaldehyde backbone suggests that its derivatives are of potential interest.
The rationale for investigating the O-carbamoyloxime derivative stems from the desire to understand how the electronic properties of the chloro-substituent influence the known functionalities of the aromatic oxime carbamate motif. The presence of a halogen atom on the phenyl ring can modulate the reactivity of the molecule in directed metalation reactions, its potential bioactivity, and its response as a mechanophore. A dedicated study of this specific compound allows for a systematic exploration of structure-property relationships within the broader class of O-carbamoyloximes, contributing valuable data to the fields of physical organic chemistry, synthetic methodology, and materials science.
Current State of Research and Unaddressed Challenges in the Field
Contemporary research on O-carbamoyloximes is largely concentrated in two main areas: synthetic methodology and polymer mechanochemistry. In synthesis, aryl O-carbamates continue to be explored as robust directing groups for the construction of complex organic molecules. nih.govresearchgate.net The most dynamic area of current research, however, is their use as mechanophores. d-nb.infonih.gov Studies are actively investigating the kinetics and thermodynamics of N-O bond cleavage under mechanical stress to release amines or other functional groups, with applications in self-healing materials and stress-sensing polymers. nih.gov
Despite this progress, significant challenges remain. A primary hurdle is the need to decouple the desired mechanochemical activation from other reaction pathways, such as thermal or photochemical reactions. For instance, carbamoylaldoximes, the subclass to which this compound belongs, are known to undergo a pericyclic syn-elimination reaction when exposed to heat or light. chemrxiv.orgacs.org This pathway competes with the productive homolytic scission sought in mechanochemical applications. A key unaddressed challenge is the rational design of O-carbamoyloxime structures where the mechanochemical response is highly specific and efficient, while thermal and photochemical stability is enhanced. Furthermore, while the general class is studied, detailed academic investigations into specific, substituted derivatives like this compound are not widely published, leaving a gap in the systematic understanding of substituent effects.
Scope and Objectives of Scholarly Inquiry into the Chemical Compound
A dedicated scholarly investigation of this compound would encompass several key objectives aimed at fully characterizing its chemical nature and potential applications.
Synthesis and Characterization: The primary objective is to establish and optimize efficient synthetic protocols for the compound. This would be followed by comprehensive structural characterization using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.
Physicochemical Properties: A thorough study would involve determining fundamental physicochemical data. This includes measuring its melting point, assessing its solubility in various solvents, and potentially determining its solid-state structure through X-ray crystallography.
Reactivity and Mechanistic Studies: A core objective is to investigate the compound's reactivity under different stimuli. This includes evaluating its thermal stability, its photochemical response, and, crucially, its behavior under mechanical stress to quantify its efficacy as a mechanophore. These experimental studies would aim to elucidate the underlying reaction mechanisms and the influence of the para-chloro substituent.
Exploration of Applications: The final scope of inquiry is to explore its utility. This could involve assessing its performance as a directed metalation group in synthetic reactions or incorporating it into polymer backbones to test its function in stress-responsive materials.
Research Data on this compound and Related Compounds
The following tables summarize key identification and physicochemical data for this compound and its immediate precursors.
Table 1: Chemical Identification Data
| Compound Name | CAS Number | Molecular Formula | InChIKey |
|---|---|---|---|
| This compound | 7050-86-4 echemi.com | C8H7ClN2O2 echemi.comuni.lu | UPLPBZWVAZZKKU-UHFFFAOYSA-N echemi.comuni.lu |
| p-Chlorobenzaldehyde | 104-88-1 wikipedia.orgnist.gov | C7H5ClO wikipedia.orgnist.gov | AVPYQKSLYISFPO-UHFFFAOYSA-N nist.govnih.gov |
| 4-Chlorobenzaldehyde (B46862) oxime | 3848-36-0 nih.gov | C7H6ClNO nih.gov | QKWBTCRVPQHOMT-WEVVVXLNSA-N nih.gov |
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|
| This compound | 198.60 echemi.com | 158 echemi.com | Not available |
| p-Chlorobenzaldehyde | 140.57 wikipedia.orgnist.gov | 47.5 wikipedia.org | 213.5 wikipedia.org |
| 4-Chlorobenzaldehyde oxime | 155.58 nih.gov | Not available | Not available |
Properties
CAS No. |
7050-86-4 |
|---|---|
Molecular Formula |
C8H7ClN2O2 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
[(4-chlorophenyl)methylideneamino] carbamate |
InChI |
InChI=1S/C8H7ClN2O2/c9-7-3-1-6(2-4-7)5-11-13-8(10)12/h1-5H,(H2,10,12) |
InChI Key |
UPLPBZWVAZZKKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NOC(=O)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for P Chlorobenzaldehyde O Carbamoyloxime
Classical Approaches to O-carbamoyloxime Formation
The traditional synthesis of O-carbamoyloximes, including the title compound, involves a two-step sequence: the preparation of an oxime from an aldehyde or ketone, followed by the introduction of the carbamoyl (B1232498) group.
Preparation of p-Chlorobenzaldehyde Oxime Precursor
The initial phase of the synthesis focuses on obtaining p-chlorobenzaldehyde oxime, which serves as the immediate precursor to the final product. This involves the synthesis of p-chlorobenzaldehyde itself, followed by its reaction with hydroxylamine (B1172632).
Several established methods exist for the synthesis of p-chlorobenzaldehyde, with common strategies including hydrolysis, and oxidation reactions.
Hydrolysis of p-Chlorobenzal Chloride:
One route to p-chlorobenzaldehyde involves the hydrolysis of p-chlorobenzal chloride. A study has demonstrated that p-chlorobenzaldehyde can be prepared by the phase-transfer catalytic hydrolysis of p-chlorobenzal chloride, achieving a yield as high as 99% under optimal conditions. researchgate.net The process involves screening for an appropriate phase transfer catalyst and investigating the effects of catalyst amount, the ratio of water to p-chlorobenzal chloride, and temperature on the reaction rate. researchgate.net
Oxidation of p-Chlorobenzyl Alcohol:
The oxidation of p-chlorobenzyl alcohol presents another viable synthetic pathway. Research has shown that the selective photooxidation of various benzylic alcohols, including p-chlorobenzyl alcohol, can be efficiently carried out in the presence of molecular oxygen and a catalytic amount of bromodimethylsulfonium bromide (BDMS) under visible light irradiation. researchgate.net This method is effective for the oxidation of both primary and secondary benzylic alcohols to their corresponding aldehydes. researchgate.net
Oxidation of p-Chlorotoluene:
The oxidation of p-chlorotoluene is a widely used method for the industrial production of p-chlorobenzaldehyde. This can be achieved through several approaches:
Chlorination followed by Hydrolysis: This method involves the chlorination of p-chlorotoluene to produce p-chlorobenzyl chloride, which is then hydrolyzed to p-chlorobenzaldehyde. google.compatsnap.comgoogle.com Different catalysts and reaction conditions can be employed to optimize this process. patsnap.comgoogle.com For instance, one patented method describes reacting p-chlorotoluene with chlorine at 160-180°C in the presence of an initiator to generate p-chlorobenzyl chloride, followed by catalytic hydrolysis to obtain p-chlorobenzaldehyde. google.com Another approach involves a substitution reaction with chlorine under the action of a catalyst to obtain a mixture of p-chlorobenzyl chloride and p-chlorobenzylidene dichloride, which then undergoes hydrolysis and air catalytic oxidation. patsnap.comgoogle.com A procedure detailed in Organic Syntheses involves heating p-chlorotoluene with phosphorus pentachloride and introducing a rapid stream of chlorine, followed by treatment with concentrated sulfuric acid and subsequent hydrolysis to yield p-chlorobenzaldehyde. orgsyn.org
Direct Oxidation: More direct oxidation methods are also employed. One such method involves the liquid-phase oxidation of p-chlorotoluene using manganese-containing ZSM-5 as a catalyst. rsc.orgrsc.org Under optimized conditions, this method has been reported to achieve a p-chlorotoluene conversion of 93.8% and a p-chlorobenzaldehyde selectivity of 90.5%. rsc.orgrsc.org Another approach utilizes manganese dioxide in the presence of sulfuric acid to oxidize p-chlorotoluene.
The following table summarizes the various methods for the synthesis of p-chlorobenzaldehyde:
| Starting Material | Reagents/Catalysts | Key Conditions | Product | Yield (%) |
|---|---|---|---|---|
| p-Chlorobenzal Chloride | Phase Transfer Catalyst, Water | Optimized temperature and reactant ratios | p-Chlorobenzaldehyde | 99 |
| p-Chlorobenzyl Alcohol | Bromodimethylsulfonium bromide (BDMS), O2 | Visible light irradiation | p-Chlorobenzaldehyde | - |
| p-Chlorotoluene | Cl2, Initiator, Catalyst | 160-180°C, then hydrolysis | p-Chlorobenzaldehyde | - |
| p-Chlorotoluene | Cl2, Catalyst | Substitution, then hydrolysis and air oxidation | p-Chlorobenzaldehyde | - |
| p-Chlorotoluene | PCl5, Cl2, H2SO4 | 160-170°C, illumination | p-Chlorobenzaldehyde | 54-60 |
| p-Chlorotoluene | Mn-ZSM-5, O2, HBr, Acetic Acid | 100°C, 8 hours | p-Chlorobenzaldehyde | 85.4 |
| p-Chlorotoluene | MnO2, H2SO4 | <70°C | p-Chlorobenzaldehyde | - |
The conversion of p-chlorobenzaldehyde to its corresponding oxime, p-chlorobenzaldehyde oxime, is typically achieved by reaction with hydroxylamine or its salts. sigmaaldrich.com While hydroxylamine itself can be unstable, hydroxylamine salts like hydroxylamine hydrochloride are commonly used as oximation agents. researchgate.net However, the use of hydroxylamine salts alone may result in incomplete reactions. researchgate.net To enhance the efficiency of oxime formation, catalysts such as phase transfer catalysts, nanomaterials, or silica (B1680970) gels are often employed. researchgate.net
One study demonstrated that the oximation of 4-chlorobenzaldehyde (B46862) can be efficiently carried out using a combination of hydroxylamine hydrochloride and bis-thiourea metal chloride complexes as catalysts in a mixture of acetonitrile (B52724) and water. researchgate.net Another general procedure involves reacting the aldehyde with hydroxylamine hydrochloride in dichloromethane (B109758) in the presence of pyridine. rsc.org A solvent-free approach has also been reported, where a mixture of the aldehyde, hydroxylamine hydrochloride, and anhydrous sodium carbonate is ground together at room temperature. asianpubs.org
Carbamoylation Strategies for O-substituted Oximes
The final step in the synthesis of p-Chlorobenzaldehyde O-carbamoyloxime is the carbamoylation of the p-chlorobenzaldehyde oxime. This involves the introduction of a carbamoyl group (-C(=O)NH2) onto the oxygen atom of the oxime.
A primary method for the carbamoylation of oximes is the reaction with a suitable carbamoyl chloride. rsc.org Carbamoyl chlorides are prepared by reacting an amine with phosgene (B1210022) or by the addition of hydrogen chloride to an isocyanate. wikipedia.org The reaction of an oxime with a carbamoyl chloride, typically in the presence of a base to neutralize the hydrogen chloride byproduct, yields the corresponding O-carbamoyloxime.
While carbamoyl chlorides are common, other reagents can also be used to introduce the carbamoyl moiety. Recent research has explored the use of oximes as reusable templates for the synthesis of ureas and carbamates through the in situ generation of carbamoyl oximes under metal-free conditions. rsc.org This approach avoids the direct use of potentially hazardous and unstable isocyanates. rsc.org Additionally, oxime oxalate (B1200264) amides, prepared from O-chlorooxalyl oximes and amines, can serve as precursors to carbamoyl radicals, which can then be utilized in further synthetic transformations. mdpi.com
Advanced Synthetic Strategies for this compound and Analogues
The synthesis of O-carbamoyloximes, including the p-chloro substituted variant, has evolved beyond traditional methods. Modern approaches prioritize efficiency, safety, and sustainability, leading to the development of sophisticated catalytic systems and the application of green chemistry principles. These strategies aim to improve reaction rates, selectivity, and atom economy while minimizing environmental impact.
Catalytic Systems in O-carbamoyloxime Synthesis
Catalysis is fundamental to the modern synthesis of O-carbamoyloximes, offering pathways that are more efficient and selective than stoichiometric methods. While the literature on catalysts specifically for this compound is not extensive, the synthesis of the broader class of O-acyl oximes, a structurally related family, has been significantly advanced by transition metal catalysis. rsc.org These catalytic systems often involve metals like palladium or copper and are particularly effective in constructing nitrogen-containing heterocycles from O-acyl oxime precursors. rsc.org O-acyl oximes can serve as versatile building blocks and internal oxidants in these reactions, avoiding the need for external oxidizing agents. rsc.org
The synthesis of the carbamoyloxime mechanophore itself has been achieved by adapting protocols that utilize carbonyldiimidazole (CDI) as a safer alternative to phosgene. nih.gov This method involves a multi-step process where an amine is first carbamoylated, followed by a reaction with the corresponding oxime (in this case, p-chlorobenzaldehyde oxime) to yield the final O-carbamoyloxime product. nih.gov This approach is noted for its efficiency and versatility. nih.gov
Table 1: Comparison of Synthetic Approaches for O-Carbamoyloxime and Related Structures
| Method | Key Reagents/Catalysts | Advantages |
|---|---|---|
| Carbonyldiimidazole (CDI) Method | Carbonyldiimidazole, Amine, Oxime | High regioselectivity, Avoids hazardous reagents like phosgene, Versatile for various amines and oximes. nih.gov |
| Transition Metal Catalysis (for O-Acyl Oximes) | Palladium, Copper | Mild reaction conditions, High reactivity and chemo-selectivity, Avoids external oxidants. rsc.org |
Green Chemistry Principles and Sustainable Synthetic Routes
The integration of green chemistry principles into the synthesis of O-carbamoyloximes addresses the growing demand for environmentally benign chemical processes. ijprajournal.com This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. Key strategies include the use of solvent-free conditions and the development of mechanochemical methods. ijprajournal.comnih.gov The synthesis of the oxime precursor, a critical step, has seen significant green advancements, such as using natural acids from sources like citrus fruit juice as catalysts. ijprajournal.com
Solvent-free reactions represent a cornerstone of green synthesis, offering significant environmental and economic benefits by eliminating volatile organic compounds (VOCs). nih.gov For the synthesis of oximes, the precursors to O-carbamoyloximes, solvent-free methods have proven highly effective. One notable technique is "grindstone chemistry," where solid reactants are ground together at room temperature, often in the presence of a catalyst like Bismuth(III) oxide (Bi₂O₃) or Antimony(III) oxide (Sb₂O₃). nih.govresearchgate.net This approach leads to excellent yields of aldoximes and ketoximes quickly and cleanly, avoiding the pollution associated with traditional solvent-based methods. nih.govresearchgate.net
Microwave-assisted synthesis under solvent-free conditions is another powerful green technique. mdpi.com For instance, aldehydes can be converted to their corresponding oximes in high yields by reacting them with hydroxylamine hydrochloride and a base like sodium carbonate under microwave irradiation for just a few minutes. mdpi.com Such methods are easily scalable and represent a significant improvement over classical procedures that require long reaction times and toxic solvents like pyridine. nih.govmdpi.com
Mechanochemistry, which uses mechanical force to induce chemical reactions, is an emerging field in sustainable synthesis. nih.govrsc.org Carbamoyloximes have been identified as "mechanophores"—molecular units that can undergo a productive chemical transformation in response to mechanical stress. nih.govrsc.orgrsc.org Specifically, when embedded in a polymer chain, the N-O bond of a carbamoyloxime can cleave homolytically under force, generating reactive radical intermediates. nih.govresearchgate.net
While much of the research focuses on the force-induced cleavage of carbamoyloximes, the principles of mechanochemistry are also applicable to their synthesis. nih.gov The grindstone chemistry techniques used for oxime synthesis are a form of mechanochemistry. nih.govresearchgate.net These solvent-free grinding methods demonstrate that the formation of the C=N-OH bond can be efficiently achieved through mechanical action, suggesting that the subsequent carbamoylation step could also be amenable to similar mechanochemical approaches. nih.gov The synthesis of carbamoyloxime mechanophores has been detailed in protocols that involve reacting a carbamoylimidazolinium salt with the corresponding oxime. researchgate.netresearchgate.net
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial parts of all components, are highly valued for their efficiency and atom economy. mdpi.comcaltech.edu They are instrumental in generating molecular complexity from simple starting materials in a convergent manner, which is advantageous for both industrial and research applications. caltech.edu
While specific MCRs for the direct synthesis of this compound are not prominently documented, the synthesis of its precursors can be integrated into MCR strategies. For example, the Hantzsch dihydropyridine (B1217469) synthesis is a well-known MCR that can utilize aldehydes like p-chlorobenzaldehyde. researchgate.net Although this produces a different class of compounds, it illustrates the potential for incorporating p-chlorobenzaldehyde into complex, single-pot transformations. The development of novel MCRs that could directly yield O-carbamoyloxime structures remains an active area of research, with the potential to significantly streamline their synthesis. mdpi.comd-nb.info
Reaction Optimization and Process Intensification in this compound Synthesis
Optimizing reaction conditions and intensifying processes are crucial for transitioning a synthetic route from the laboratory to industrial-scale production. This involves systematically varying parameters such as catalyst loading, solvent, and temperature to maximize yield and minimize byproducts. For reactions involving p-chlorobenzaldehyde, optimization studies have demonstrated the significant impact of these parameters. For instance, in the Hantzsch reaction, the choice of solvent and the amount of catalyst were found to dramatically influence the yield of the desired product. researchgate.net
Process intensification aims to develop smaller, safer, and more energy-efficient production processes. cetjournal.it This can involve shifting from traditional batch reactors to continuous flow systems, which offer superior heat and mass transfer, better process control, and inherently safer operation due to smaller reaction volumes. cetjournal.it For a hypothetical industrial synthesis of this compound, process intensification could involve developing a continuous flow reactor system for the key reaction steps. This would not only enhance productivity and safety but also align with green chemistry goals by reducing solvent usage and energy consumption. cetjournal.it
Table 2: Parameters for Reaction Optimization
| Parameter | Objective | Example from Related Syntheses |
|---|---|---|
| Catalyst Loading | Minimize catalyst use while maximizing reaction rate and yield. | In a Hantzsch synthesis with 4-chlorobenzaldehyde, varying the amount of a solid acid catalyst significantly increased product yield compared to the uncatalyzed reaction. researchgate.net |
| Solvent Selection | Improve solubility, enhance reaction rates, and facilitate product isolation while minimizing environmental impact. | Ethanol was found to be a superior solvent compared to water, dichloromethane, or acetonitrile for a specific reaction involving 4-chlorobenzaldehyde. researchgate.net |
| Temperature | Find the optimal balance between reaction rate and selectivity, avoiding decomposition or side reactions. | Thermal decomposition of a carbamoylaldoxime motif was observed at temperatures above 70°C, indicating the need for careful temperature control. nih.gov |
| Reaction Time | Minimize time to reduce energy consumption and increase throughput. | Microwave-assisted oxime synthesis reduced reaction times from hours to minutes. mdpi.com |
Parameter Studies: Temperature, Solvent, Reagent Ratios
The synthesis of O-carbamoyloximes, including the p-chloro-substituted variant, is typically achieved by reacting an aldoxime with an isocyanate or through a multi-step, one-pot procedure involving amines and a phosgene equivalent. organic-chemistry.orgorientjchem.org The success of this transformation is critically influenced by the choice of temperature, solvent, and the stoichiometry of the reagents.
Solvent: The choice of solvent is dictated by the need to dissolve the reactants and facilitate the reaction while remaining inert to the reaction conditions. Aprotic solvents are generally preferred for this type of synthesis. In studies on similar carbamoylation reactions, solvents such as tetrahydrofuran (B95107) (THF) have been utilized effectively. nih.gov The polarity and boiling point of the solvent can influence reaction kinetics and the solubility of intermediates and products, thereby impacting the reaction's efficiency.
Reagent Ratios: The molar ratio of the reactants is a key factor in maximizing product formation and minimizing side reactions. The reaction typically involves the p-chlorobenzaldehyde oxime and a carbamoylating agent. In many carbamate (B1207046) syntheses, near-stoichiometric amounts of the core reactants are used. However, when a base is required to facilitate the reaction, such as in the formation of O-aryl carbamates using pyridine, the base is used in catalytic or stoichiometric amounts. organic-chemistry.org In syntheses involving strong bases like butyllithium (B86547) to deprotonate a precursor, the base is often used in excess (e.g., two equivalents) to ensure complete reaction. nih.gov
Table 1: Parameter Studies in Analogous Carbamate Syntheses This table presents data from syntheses of related carbamate compounds to illustrate common parameter choices.
| Parameter | Condition | Compound Class | Source |
|---|---|---|---|
| Temperature | 110 °C | O-Aryl Carbamates | organic-chemistry.org |
| Temperature | -78 °C to room temp. | Hindered Arylcarbamates | nih.gov |
| Solvent | Tetrahydrofuran (THF) | Hindered Arylcarbamates | nih.gov |
| Base | Pyridine | O-Aryl Carbamates | organic-chemistry.org |
| Reagent Ratio | 2 equiv. of base (nBuLi) | Hindered Arylcarbamates | nih.gov |
Purification Techniques and Yield Enhancement Methods
Following the synthesis, isolating the this compound in high purity is essential. This is typically accomplished through standard organic chemistry purification techniques, with the chosen method directly impacting the final yield.
Purification Techniques: The primary methods for purifying O-aryl carbamates and related compounds are column chromatography and recrystallization. organic-chemistry.org
Column Chromatography: This technique is highly effective for separating the desired product from unreacted starting materials, reagents, and any byproducts formed during the reaction. The choice of the stationary phase (e.g., silica gel) and the mobile phase (a specific solvent or solvent mixture) is optimized to achieve the best separation.
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent is an excellent method for obtaining highly pure crystalline material. This process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.
Yield Enhancement Methods: Maximizing the isolated yield is a key goal in synthetic chemistry. For the synthesis of this compound, several strategies can be employed to enhance the yield.
Optimized Reaction Conditions: As discussed previously, carefully controlling the temperature and reaction time can maximize the conversion of reactants to the product. For instance, increasing the temperature has been shown to improve yields in related O-aryl carbamate syntheses. organic-chemistry.org
Efficient Purification: The choice and execution of the purification method are critical. Minimizing product loss during column chromatography or ensuring complete crystallization during recrystallization are vital for a high isolated yield.
Use of Catalysts/Bases: The addition of an appropriate base or catalyst can accelerate the reaction, leading to a more complete conversion within a shorter timeframe and thus potentially increasing the yield by minimizing the degradation of reactants or products over time. organic-chemistry.org
Table 2: Purification and Yield Enhancement Methods for Carbamates
| Method | Description | Application | Source |
|---|---|---|---|
| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Product Purification | organic-chemistry.org |
| Recrystallization | Purification of solids based on differences in solubility. | Product Purification | organic-chemistry.org |
| Temperature Optimization | Elevating temperature to increase reaction rate and completion. | Yield Enhancement | organic-chemistry.org |
Chemical Reactivity and Transformation Mechanisms of P Chlorobenzaldehyde O Carbamoyloxime
Reactions Involving the O-carbamoyloxime Functional Group
The O-carbamoyloxime group is the most reactive part of the molecule under various conditions, undergoing reactions such as hydrolysis, bond cleavage, and potential intermolecular exchange reactions.
The hydrolytic stability of the oxime linkage is a critical factor in the persistence of p-Chlorobenzaldehyde O-carbamoyloxime in aqueous environments. Generally, oximes are more resistant to hydrolysis than corresponding hydrazones. nih.govnih.gov However, they are susceptible to acid-catalyzed hydrolysis. nih.govnih.gov The hydrolysis of the C=N bond would lead to the regeneration of p-chlorobenzaldehyde and the corresponding carbamoyl (B1232498) hydroxylamine (B1172632).
The stability of the oxime bond is influenced by the electronic nature of the substituents. The electronegativity of the oxygen atom in the oxime makes the C=N bond less susceptible to nucleophilic attack compared to simple imines. nih.gov Studies comparing isostructural hydrazones and oximes have shown that rate constants for oxime hydrolysis can be nearly 1000-fold lower than those for simple hydrazones under acidic conditions. nih.govresearchgate.net
The general mechanism for acid-catalyzed hydrolysis involves the protonation of the oxime nitrogen, which increases the electrophilicity of the carbon atom, followed by the nucleophilic attack of water. This process ultimately leads to the cleavage of the C=N bond.
Table 1: Relative Hydrolytic Stability of Imines, Hydrazones, and Oximes
| Conjugate Type | General Stability | Key Factors Influencing Stability |
|---|---|---|
| Imines | Generally low | Susceptible to hydrolysis |
| Hydrazones | Moderate | Less stable than oximes, stability influenced by substitution |
This table provides a qualitative comparison based on general findings in the literature.
Transamidation and transcarbamoylation are potential reaction pathways for O-carbamoyloximes, involving the exchange of the amine or carbamoyl moiety, respectively. While specific studies on this compound are not prevalent, the reactivity of related oxime-carbamate systems suggests the feasibility of such transformations.
Oxime-based urethanes (carbamates) have been shown to undergo a dissociative transcarbamoylation mechanism. pku.edu.cn This process is facilitated by the unique structure of the oxime-carbamate linkage and can be thermally stimulated. The proposed mechanism involves the reversible dissociation of the carbamate (B1207046) into an oxime and an isocyanate intermediate, which can then be trapped by another nucleophile, such as an alcohol or an amine, to form a new carbamate or urea (B33335), respectively. pku.edu.cn This suggests that this compound could potentially react with alcohols or amines under certain conditions, leading to the formation of different carbamates or ureas.
The N-O bond is an inherently weak point in the O-carbamoyloxime functional group and is susceptible to cleavage under various stimuli, including mechanical force, light, and heat. researchgate.netnih.govdoaj.org
When incorporated into a polymer chain, carbamoyloximes act as mechanophores, moieties that selectively break under mechanical stress. researchgate.netnih.govacs.orgnih.gov The application of force, typically through ultrasonication of a polymer solution, leads to the homolytic scission of the N-O bond. researchgate.netnih.govacs.orgnih.gov This process generates an iminyl radical and a carbamoyloxyl radical.
The carbamoyloxyl radical can subsequently undergo decarboxylation to produce an aminyl radical and carbon dioxide. The iminyl radical derived from an aldoxime, such as in the case of this compound, can then be converted to a nitrile. researchgate.net This mechanochemical pathway provides a method for the controlled release of amines from a polymer backbone. researchgate.netnih.govacs.org
Table 2: Products of Mechanochemical N-O Bond Scission in Carbamoylaldoximes
| Initial Radical | Subsequent Reaction | Final Product(s) | Reference |
|---|---|---|---|
| Iminyl Radical | Hydrogen dissociation | Nitrile | researchgate.net |
The N-O bond in O-carbamoyloximes can also be cleaved by ultraviolet (UV) light and heat. chemrxiv.orgnih.gov Photolysis of oxime carbamates with UV light results in the clean homolysis of the N-O bond, generating the same radical intermediates as mechanochemical scission: an iminyl radical and a carbamoyloxyl radical. nih.gov The subsequent reactions of these radicals follow similar pathways, leading to the formation of a nitrile and a free amine. nih.gov The photochemical cleavage of carbamoyloximes is analogous to its mechanochemical counterpart. researchgate.netnih.gov
The thermal degradation pathway of carbamoylaldoximes, the class to which this compound belongs, can differ from the homolytic scission observed under force or light. For carbamoylaldoximes, heating can induce a pericyclic syn-elimination reaction, which is a non-homolytic pathway. researchgate.netchemrxiv.org This concerted mechanism leads to the formation of a nitrile and a carbamic acid, which can then decompose to an amine and carbon dioxide. In contrast, carbamoylketoximes are generally more thermally stable and, when they do decompose at high temperatures, it is often through a homolytic N-O bond scission. researchgate.netchemrxiv.org
Table 3: Comparison of Degradation Pathways for Carbamoylaldoximes
| Stimulus | Predominant Mechanism | Key Intermediates | Major Products | References |
|---|---|---|---|---|
| Mechanical Force | Homolytic Scission | Iminyl and Carbamoyloxyl Radicals | Nitrile, Amine, CO2 | researchgate.netnih.gov |
| UV Light | Homolytic Scission | Iminyl and Carbamoyloxyl Radicals | Nitrile, Amine, CO2 | chemrxiv.orgnih.gov |
N-O Bond Reactivity and Cleavage Mechanisms
Reactions of the Aromatic Ring System in this compound
The benzene (B151609) ring in this compound is susceptible to electrophilic aromatic substitution, a class of reactions typical for aromatic compounds. youtube.commsu.edu The rate and regioselectivity of such reactions are dictated by the combined electronic effects of the chlorine atom and the O-carbamoyloxime group attached to the ring.
The chlorine atom is an ortho, para-directing group, yet it is deactivating towards electrophilic aromatic substitution due to its electron-withdrawing inductive effect, which outweighs its electron-donating resonance effect. msu.edulibretexts.org
The substituent at the para position is a -CH=N-O-C(=O)NH2 group. The carbon-nitrogen double bond, similar to an aldehyde group, is electron-withdrawing. This deactivating nature would decrease the nucleophilicity of the aromatic ring, making it less reactive towards electrophiles than benzene itself. The combined deactivating effect of both the chloro and the O-carbamoyloxime-related group would make electrophilic substitution reactions on this molecule significantly slower than on benzene.
Given that the chlorine atom is at position 4, it directs incoming electrophiles to positions 2 and 6 (ortho to the chlorine). The para-substituent (-CH=N-O-...) is a meta-director relative to its own position, which would also direct incoming electrophiles to positions 2 and 6 (meta to the C1 carbon). Therefore, the directing effects of both substituents are in agreement, and electrophilic substitution would be expected to occur at the positions ortho to the chlorine atom (positions 2 and 6).
Predicted Site of Electrophilic Attack: Positions 2 and 6 (ortho to the chlorine and meta to the imine carbon).
Electrophilic Aromatic Substitution (EAS) Investigations
Electrophilic aromatic substitution on the benzene ring of this compound is expected to be a challenging transformation. The rate of EAS is significantly influenced by the nature of the substituents already present on the aromatic ring. Groups that donate electron density to the ring activate it towards electrophilic attack, while electron-withdrawing groups deactivate it. masterorganicchemistry.comuci.edu
In this molecule, both the chlorine atom and the O-carbamoyloxime group are considered deactivating.
Chlorine: Halogens are deactivating due to their strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less attractive to electrophiles. libretexts.orgmsu.edu
-CH=N-O-C(O)NH₂ Group: The imine-containing side chain, conjugated with the ring, acts as an electron-withdrawing group, further deactivating the ring towards electrophilic attack. Carbonyl groups and related functionalities are generally deactivating. msu.edu
The combination of two deactivating groups makes the aromatic ring in this compound significantly less reactive than benzene itself in EAS reactions.
Regarding the regioselectivity of such reactions, should they be forced to occur under harsh conditions, a conflict between the directing effects of the two substituents would arise:
The chloro substituent is an ortho, para-director. This is because despite its inductive withdrawal, it can donate a lone pair of electrons through resonance, stabilizing the cationic intermediate (the sigma complex) when the attack occurs at the ortho or para positions. libretexts.org
The -CH=N-O-C(O)NH₂ group is expected to be a meta-director, similar to aldehydes and other carbonyl-containing groups, as it withdraws electron density from the ortho and para positions via resonance.
Given that the chlorine is at position 4, the directing effects can be summarized as follows:
Chloro group directs to: C2 and C6 (ortho positions).
-CH=N-O-C(O)NH₂ group directs to: C3 and C5 (meta positions).
Therefore, an electrophilic substitution reaction would likely yield a complex mixture of products, with substitution occurring at all available positions, albeit sluggishly.
Table 1: Predicted Directing Effects of Substituents on the Aromatic Ring for EAS
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |
| -Cl | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |
| -CH=N-O-C(O)NH₂ | Electron-withdrawing | Electron-withdrawing | Deactivating | Meta |
Nucleophilic Aromatic Substitution (NAS) Considerations
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, typically a halide, on an aromatic ring with a nucleophile. chemistrysteps.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org
In this compound, the leaving group is the chlorine atom at the para position. However, the O-carbamoyloxime group is not considered a sufficiently strong electron-withdrawing group to activate the ring for a standard SNAr reaction. chemistrysteps.com While it does exert an electron-withdrawing effect, it lacks the powerful resonance stabilization provided by groups like nitro (-NO₂) or cyano (-CN). libretexts.org Therefore, the displacement of the chlorine atom by common nucleophiles under typical SNAr conditions is not expected to be a facile process. For a nucleophilic aromatic substitution to occur, the aromatic ring must be rendered electron-deficient to be attacked by a nucleophile. chemistrysteps.com
Rearrangement Reactions and Isomerization Pathways
The most relevant rearrangement reaction for the this compound structure is the Beckmann rearrangement. masterorganicchemistry.comwikipedia.org This reaction is a classic acid-catalyzed transformation of oximes into amides or, in the case of aldoximes, into nitriles. masterorganicchemistry.com The reaction proceeds by converting the oxime's hydroxyl group into a good leaving group, followed by the migration of the group anti-periplanar to the N-O bond. organic-chemistry.org
In this compound, the carbamoyl group is attached to the oxime oxygen. Under acidic conditions, this O-carbamoyl group could be protonated, turning it into a good leaving group. This would initiate a rearrangement analogous to the classic Beckmann rearrangement. For aldoximes, this rearrangement typically leads to the formation of a nitrile. organic-chemistry.org
The proposed mechanism would involve:
Protonation of the carbamoyl oxygen or nitrogen.
Migration of the hydrogen atom from the imine carbon to the nitrogen.
Simultaneous departure of the protonated carbamoyl group as a leaving group.
Formation of the corresponding p-chlorobenzonitrile.
It has been shown that aromatic aldoximes can be dehydrated to the corresponding nitriles under mild, neutral conditions using reagents like chloral (B1216628) hydrate, which facilitates the departure of the oxygen-containing group. organic-chemistry.org This suggests that the O-carbamoyl group in the target molecule, especially when activated, could function as a leaving group to facilitate the transformation to p-chlorobenzonitrile.
Oxidation and Reduction Chemistry of the Compound
The oxidation and reduction of this compound can target either the oxime functionality or the aromatic ring, depending on the reagents and conditions.
Oxidation: The oxidation of aldoximes can lead to various products. For instance, hypervalent iodine reagents are known to oxidize aldoximes to nitrile oxides. mdpi.com These are highly reactive intermediates that can be trapped in situ by dipolarophiles. While the carbamoyl group might influence the reaction, it is plausible that under specific oxidative conditions, the oxime moiety could be converted to a p-chlorobenzonitrile oxide. The enzymatic N-oxidation of related compounds like benzamidines to amidoximes has also been reported, indicating that biological systems can oxidize similar functionalities. nih.gov
Reduction: The reduction of the oxime functionality is a common transformation. The C=N bond in oximes can be reduced to an amine. However, the presence of the N-O bond introduces the possibility of reductive cleavage. Studies on carbamate pesticides with similar oxime carbamate structures have shown that they can undergo a net two-electron reduction in the presence of reducing agents like Fe(II), leading to the formation of a nitrile. acs.org
Alternatively, catalytic hydrogenation or reduction with hydride reagents could potentially reduce the C=N double bond without cleaving the N-O bond, which would yield the corresponding O-carbamoylhydroxylamine. However, selective reduction of the C=N bond without affecting the N-O bond can be challenging. nih.gov
Photochemical reactions are also relevant. O-carbamoyl oximes contain a light-vulnerable N-O bond that can undergo homolytic dissociation upon irradiation, forming an iminyl radical and a carbamoyloxy radical. mdpi.com This photochemical reactivity offers a distinct pathway for transformation compared to thermal oxidation or reduction.
Table 2: Potential Oxidation and Reduction Products
| Reaction Type | Reagent/Condition | Potential Product(s) |
| Oxidation | Hypervalent iodine reagents | p-Chlorobenzonitrile oxide |
| Reduction | Fe(II) | p-Chlorobenzonitrile |
| Reduction | Catalytic hydrogenation | p-Chlorobenzyl-O-carbamoylhydroxylamine |
| Photolysis | UV irradiation | Radical fragmentation products |
Chemo- and Regioselectivity Studies in Complex Reactions
Chemoselectivity refers to the selective reaction of one functional group in the presence of other, different functional groups. rsc.orgsemanticscholar.org this compound is a multifunctional compound, containing:
An aromatic ring with C-H bonds and a C-Cl bond.
A C=N double bond.
A labile N-O single bond.
A carbamate group (-O-C(O)NH₂).
Achieving selective transformations on this molecule is a significant challenge. For example, in a reduction reaction, a reagent must be chosen that selectively reduces the C=N bond without cleaving the N-O bond or reducing the aromatic ring. In an oxidation reaction, the challenge would be to oxidize the oxime without affecting the aromatic ring.
Regioselectivity, the preference for reaction at one position over another, is primarily relevant for reactions on the aromatic ring. As discussed under Electrophilic Aromatic Substitution (3.2.1), the directing effects of the chloro and oxime-derived groups are opposed, which would likely lead to poor regioselectivity and a mixture of products.
The outcome of any reaction involving this compound will be highly dependent on the specific reagents and conditions employed. rsc.org Fine-tuning these parameters is crucial for directing the reaction to a specific functional group and achieving a desired chemical transformation. semanticscholar.org For instance, catalytic methods are often employed to achieve high levels of chemoselectivity in the transformation of complex molecules. taylorandfrancis.com
Spectroscopic and Structural Elucidation Methodologies for P Chlorobenzaldehyde O Carbamoyloxime
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a cornerstone in the structural determination of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
¹H NMR Spectroscopic Analysis Techniques
Proton NMR (¹H NMR) spectroscopy offers critical information about the number, environment, and connectivity of hydrogen atoms within the p-Chlorobenzaldehyde O-carbamoyloxime molecule. The aromatic protons on the p-chlorophenyl ring typically appear as a set of doublets due to coupling between adjacent protons. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the chlorine atom and the oxime group. The proton of the C=N-O- group and the protons of the -NH₂ group of the carbamoyl (B1232498) moiety will also exhibit characteristic chemical shifts.
A representative ¹H NMR data table for the precursor, 4-chlorobenzaldehyde (B46862), shows signals at approximately 9.99 ppm for the aldehydic proton, and between 7.52 and 7.82 ppm for the aromatic protons. chemicalbook.comchemicalbook.com The introduction of the O-carbamoyloxime group would alter these chemical shifts due to changes in the electronic environment.
Interactive Data Table: Representative ¹H NMR Chemical Shifts for 4-Chlorobenzaldehyde
| Proton | Chemical Shift (ppm) |
| Aldehydic H | ~9.99 |
| Aromatic H | ~7.52 - 7.82 |
Note: Data is for the precursor 4-chlorobenzaldehyde and serves as a reference. Actual shifts for this compound will vary.
¹³C NMR Spectroscopic Analysis Techniques
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the carbamate (B1207046) group is expected to have a chemical shift in the range of 165-190 ppm. oregonstate.edu The carbon of the C=N bond will also have a characteristic signal. The aromatic carbons will appear in the typical aromatic region (around 125-170 ppm), with their specific shifts influenced by the chlorine substituent. oregonstate.edu For the related compound 4-chlorobenzaldehyde, ¹³C NMR data reveals the aldehydic carbon at approximately 190.9 ppm and aromatic carbons between 129.5 and 141.0 ppm. rsc.org
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for 4-Chlorobenzaldehyde
| Carbon | Chemical Shift (ppm) |
| Aldehydic C | ~190.9 |
| Aromatic C-Cl | ~141.0 |
| Aromatic C | ~129.5 - 134.7 |
Note: Data is for the precursor 4-chlorobenzaldehyde and serves as a reference. Actual shifts for this compound will vary.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR techniques are invaluable for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons, confirming their positions on the phenyl ring.
HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation) : These experiments correlate directly bonded proton and carbon atoms. sdsu.edulibretexts.org This allows for the definitive assignment of which proton is attached to which carbon in the p-chlorophenyl ring.
Variable Temperature NMR Studies for Conformational Dynamics
Variable temperature NMR studies can provide insights into the dynamic processes occurring in the molecule, such as rotation around single bonds. For this compound, such studies could reveal information about the rotational barrier around the C-N and N-O bonds, which could be influenced by the electronic and steric effects of the substituents. By recording NMR spectra at different temperatures, one can observe changes in the line shapes of the signals, which can be analyzed to determine the energetic barriers for these conformational changes.
Infrared (IR) and Raman Spectroscopic Approaches
Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
Vibrational Analysis for Functional Group Identification
The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amide group (-CONH₂) typically appear in the region of 3300-3500 cm⁻¹, often as two distinct bands. libretexts.org The C=O stretching vibration of the carbamate group is expected to be a strong band in the region of 1680-1750 cm⁻¹. rsc.orglibretexts.org The C=N stretching of the oxime group will likely appear around 1640-1690 cm⁻¹. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will be in the 1450-1600 cm⁻¹ region. libretexts.org The C-Cl stretching vibration will give rise to a band in the fingerprint region. For the precursor, p-chlorobenzaldehyde, a characteristic C=O stretching peak is observed around 1690 cm⁻¹. chegg.com
Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with large changes in the dipole moment, strong Raman bands are associated with large changes in polarizability. Therefore, the symmetric vibrations of the aromatic ring in this compound may be more prominent in the Raman spectrum.
Interactive Data Table: Expected IR Absorption Ranges for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide (-NH₂) | N-H Stretch | 3300-3500 |
| Carbamate (C=O) | C=O Stretch | 1680-1750 |
| Oxime (C=N) | C=N Stretch | 1640-1690 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Aromatic C-H | C-H Stretch | >3000 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the unambiguous determination of the elemental formula of a compound. The molecular formula of this compound is C8H7ClN2O2. The theoretical monoisotopic mass of this compound can be calculated with high precision.
The calculated monoisotopic mass of [M]+• for C8H735ClN2O2 is 198.0196 Da. uni.lu An experimental HRMS measurement that corresponds closely to this theoretical value would serve to confirm the elemental composition of this compound. The presence of the chlorine atom would also be evident from the isotopic pattern of the molecular ion peak, with an M+2 peak at approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the 37Cl isotope.
| Ion | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| [M]+• | C₈H₇³⁵ClN₂O₂ | 198.0196 |
| [M+2]+• | C₈H₇³⁷ClN₂O₂ | 200.0167 |
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragmentation patterns provides valuable information about the structural connectivity of the molecule. For this compound, several key fragmentation pathways can be predicted.
A common fragmentation would be the loss of the carbamoyl group as isocyanic acid (HNCO), which has a mass of 43 Da. Another likely fragmentation is the cleavage of the N-O bond, which could lead to the formation of a p-chlorobenzaldehyde radical cation or a related fragment. The presence of the chlorine atom would be a useful marker in the fragments, as any chlorine-containing fragment will exhibit the characteristic 3:1 isotopic ratio for 35Cl and 37Cl.
A plausible fragmentation pathway could involve the initial loss of the carbamoyl group, followed by further fragmentation of the resulting p-chlorobenzaldehyde oxime fragment. The p-chlorobenzoyl cation is a likely fragment, which would show a characteristic isotopic pattern.
| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss |
| 198/200 | [p-Cl-C₆H₄-CH=N-O]+• | CONH₂ |
| 198/200 | [p-Cl-C₆H₄-C≡N]+• | H₂NCOO• |
| 198/200 | [p-Cl-C₆H₄-CH=N]+ | •O(CO)NH₂ |
| 139/141 | [C₇H₄Cl]+ | HCN |
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a volatile or semi-volatile compound like this compound.
In a typical GC-MS analysis, a solution of the compound is injected into the gas chromatograph, where it is vaporized and separated from any impurities based on differences in boiling point and affinity for the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and detected.
The resulting gas chromatogram would ideally show a single, sharp peak for pure this compound at a specific retention time. The presence of additional peaks would indicate the presence of impurities. The mass spectrum of the main peak can be used to confirm the identity of the compound, while the mass spectra of any minor peaks can help to identify the impurities. The relative area of each peak in the chromatogram can be used to quantify the purity of the sample. For instance, a purity of 99% would mean that the area of the peak corresponding to this compound accounts for 99% of the total area of all peaks in the chromatogram.
X-ray Diffraction (XRD) Techniques for Solid-State Structure Determination
X-ray diffraction is the premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the molecular and crystal structure of a compound. This technique requires a high-quality single crystal of the material. The crystal is mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the unit cell. From this map, the positions of the individual atoms can be determined, providing precise information on bond lengths, bond angles, and torsion angles.
For this compound, an SCXRD analysis would provide unambiguous confirmation of its molecular structure, including the stereochemistry of the oxime double bond. It would also reveal how the molecules are arranged in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding or π-stacking. This information is crucial for understanding the solid-state properties of the compound. While no crystal structure for this compound is currently available in the public domain, the table below indicates the type of crystallographic data that would be obtained from such an analysis.
| Parameter | Information Provided |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements of the crystal lattice. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Z | The number of molecules in the unit cell. |
| Bond Lengths | The distances between bonded atoms (in Ångstroms). |
| Bond Angles | The angles between adjacent bonds (in degrees). |
| Torsion Angles | The dihedral angles that define the conformation of the molecule (in degrees). |
Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Analysis
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique that provides unique "fingerprints" of crystalline solids. malvernpanalytical.comcarleton.edu It is an indispensable tool in the pharmaceutical and chemical industries for the identification of crystalline phases, the determination of phase purity, and the investigation of polymorphism—the ability of a compound to exist in two or more crystalline forms. ncl.ac.ukrigaku.com Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. nih.govsfasu.edu
For this compound, PXRD analysis would be crucial to identify its crystalline form and to screen for potential polymorphs that may arise under different crystallization conditions. The diffraction pattern is obtained by irradiating a powdered sample with monochromatic X-rays and measuring the intensity of the scattered beams as a function of the scattering angle (2θ). libretexts.org The resulting diffractogram, a plot of intensity versus 2θ, is characteristic of the crystalline lattice of the substance.
Research Findings:
Below is a hypothetical data table representing the kind of information that would be obtained from a PXRD analysis of two distinct polymorphic forms of this compound.
Interactive Data Table: Hypothetical PXRD Data for Polymorphs of this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) - Form I | Relative Intensity (%) - Form II |
| 10.5 | 8.42 | 85 | - |
| 12.2 | 7.25 | - | 90 |
| 15.8 | 5.60 | 100 | 65 |
| 18.3 | 4.84 | 45 | 100 |
| 21.1 | 4.21 | 70 | 50 |
| 24.5 | 3.63 | 60 | - |
| 26.0 | 3.42 | - | 80 |
| 28.9 | 3.09 | 30 | 40 |
Note: This data is illustrative and intended to represent the type of results expected from a PXRD analysis.
The distinct differences in the diffraction patterns of Form I and Form II, as shown in the table, would be conclusive evidence of polymorphism. For instance, the presence of a strong peak at 10.5° for Form I and its absence in Form II, along with the unique strong peak at 12.2° for Form II, are clear distinguishing features.
Electron Diffraction (ED) for Micro- and Nanocrystalline Materials
Electron Diffraction (ED) is a powerful technique for the structural analysis of micro- and nanocrystalline materials that are too small for conventional single-crystal X-ray diffraction. hhu.deresearchgate.net This method is particularly valuable in the pharmaceutical industry for the characterization of complex organic molecules and the identification of polymorphs in very small sample sizes. nih.govoup.comoup.com ED patterns are generated by the interaction of a high-energy electron beam with the crystalline sample in a transmission electron microscope (TEM). mdpi.com
The primary advantage of ED is its ability to obtain structural information from single nanocrystals, providing data on unit cell parameters and crystal symmetry. nih.gov For a compound like this compound, which may be challenging to grow into large single crystals, ED offers a viable alternative for obtaining crucial crystallographic information.
Research Findings:
Although specific ED studies on this compound have not been reported, the application of this technique would be highly informative. Microcrystal electron diffraction (MicroED) could be employed to determine the crystal structure from a finely ground powder of the compound. mdpi.comescholarship.org This would circumvent the often-difficult process of growing large single crystals suitable for X-ray diffraction.
A hypothetical electron diffraction analysis of a nanocrystal of this compound would yield a diffraction pattern from which the unit cell parameters could be determined. Below is a table summarizing the kind of crystallographic data that could be obtained.
Interactive Data Table: Hypothetical Crystallographic Data from Electron Diffraction
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.5 |
| b (Å) | 5.8 |
| c (Å) | 14.2 |
| β (°) | 105 |
| Volume (ų) | 994 |
| Z | 4 |
Note: This data is hypothetical and serves to illustrate the output of an electron diffraction experiment.
The determination of the unit cell parameters and space group from ED data would provide fundamental insights into the packing of this compound molecules in the solid state.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's chromophores—the parts of the molecule that absorb light. scienceinfo.com
The UV-Vis spectrum of this compound is expected to be influenced by the electronic properties of its constituent functional groups: the p-chlorophenyl ring, the oxime C=N bond, and the carbamate C=O group. The p-chlorobenzaldehyde moiety itself is a known chromophore. researchgate.netnist.gov The presence of the oxime and carbamate groups, which contain non-bonding electrons (n-electrons), can act as auxochromes, modifying the absorption characteristics of the primary chromophore. bethunecollege.ac.inyoutube.com
Research Findings:
While an experimental UV-Vis spectrum for this compound is not available, its spectral properties can be predicted based on the analysis of its chromophoric system. The molecule possesses a conjugated system extending from the phenyl ring through the C=N bond. This conjugation is expected to result in π → π* transitions at longer wavelengths compared to non-conjugated systems. lumenlearning.com The non-bonding electrons on the oxygen and nitrogen atoms of the oxime and carbamate groups can participate in n → π* transitions.
The p-chlorophenyl group in p-chlorobenzaldehyde exhibits absorption bands characteristic of aromatic systems. The addition of the O-carbamoyloxime group would likely cause a bathochromic (red) shift in the λmax due to the extension of the conjugated system and the auxochromic effect of the nitrogen and oxygen atoms.
A plausible UV-Vis absorption spectrum for this compound, dissolved in a non-polar solvent like hexane, can be hypothesized as follows:
Interactive Data Table: Predicted UV-Vis Absorption Data for this compound in Hexane
| Wavelength (λmax) | Molar Absorptivity (ε) | Transition |
| ~210 nm | High | π → π* (aromatic E-band) |
| ~265 nm | Moderate | π → π* (aromatic B-band, red-shifted) |
| ~310 nm | Low | n → π* (from C=N and C=O) |
Note: These values are estimations based on the spectroscopic properties of related compounds and serve as a predictive guide.
The high-intensity band around 265 nm would be attributed to the π → π* transition within the extended conjugated system of the molecule. The lower intensity band at a longer wavelength (~310 nm) would be characteristic of the less probable n → π* transitions of the non-bonding electrons on the nitrogen and oxygen atoms.
Theoretical and Computational Investigations of P Chlorobenzaldehyde O Carbamoyloxime
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to yield information about molecular geometries, energies, and orbital distributions.
Density Functional Theory (DFT) Studies for Ground State Geometries and Energies
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for optimizing molecular geometries and calculating ground state energies.
For p-Chlorobenzaldehyde O-carbamoyloxime, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be performed to find the most stable three-dimensional arrangement of its atoms—the ground state geometry. This process involves minimizing the energy of the molecule with respect to all atomic positions. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometrical Parameters for p-Chlorobenzaldehyde (Precursor Molecule) Data sourced from a DFT study on the precursor molecule, p-chlorobenzaldehyde, for illustrative purposes. researchgate.net
| Parameter | Bond | Value | Parameter | Angle | Value |
| Bond Length | C1-C2 | 1.40 Å | Bond Angle | C6-C1-C2 | 119.1° |
| Bond Length | C2-C3 | 1.39 Å | Bond Angle | C1-C2-C3 | 120.6° |
| Bond Length | C3-C4 | 1.39 Å | Bond Angle | C2-C3-C4 | 119.8° |
| Bond Length | C4-C5 | 1.39 Å | Bond Angle | C3-C4-C5 | 120.1° |
| Bond Length | C4-Cl | 1.75 Å | Bond Angle | C3-C4-Cl | 119.5° |
| Bond Length | C1-C7 | 1.48 Å | Bond Angle | C2-C1-C7 | 121.2° |
| Bond Length | C7-O8 | 1.21 Å | Bond Angle | C1-C7-O8 | 124.3° |
| Bond Length | C7-H9 | 1.11 Å | Bond Angle | C1-C7-H9 | 115.5° |
The addition of the O-carbamoyloxime group in place of the aldehyde's oxygen and hydrogen would introduce new structural parameters, including the C=N, N-O, and O-C(O)N bonds, which would be precisely determined through a similar DFT optimization.
Ab Initio Methods for High-Accuracy Predictions
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category.
These methods, particularly high-level ones like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" for accuracy in computational chemistry. While more computationally demanding than DFT, they are used to obtain highly accurate predictions of electronic energies, reaction barriers, and other molecular properties. For this compound, ab initio calculations would be employed to refine the energies obtained from DFT and to validate the results for properties where DFT is known to have limitations.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. nih.govrsc.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. researchgate.net
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, FMO analysis would reveal the distribution of these key orbitals. The HOMO would likely be located on the electron-rich parts of the molecule, such as the phenyl ring and the oxygen/nitrogen atoms, while the LUMO would be centered on electron-deficient sites. This information helps predict how the molecule will interact with electrophiles and nucleophiles.
Table 2: Illustrative FMO Properties for p-Chlorobenzaldehyde (Precursor Molecule) Data from a DFT study on the precursor molecule, p-chlorobenzaldehyde, for illustrative purposes. researchgate.net
| Property | Value |
| HOMO Energy | -0.258 eV |
| LUMO Energy | -0.078 eV |
| HOMO-LUMO Gap | 0.180 eV |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics
While quantum chemical calculations describe the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions.
An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water or an organic solvent), and calculating the forces on each atom at very short time intervals. This generates a trajectory of atomic positions over time.
Analysis of this trajectory would reveal:
Conformational Landscapes: Identifying the most stable conformations (rotational isomers or rotamers) of the molecule and the energy barriers between them. This is particularly relevant for the rotatable bonds within the O-carbamoyloxime group.
Molecular Flexibility: Quantifying the flexibility of different parts of the molecule, such as the phenyl ring and the side chain.
Solvent Interactions: Understanding how the molecule interacts with surrounding solvent molecules through hydrogen bonding or other non-covalent forces.
Reaction Pathway Elucidation through Transition State Theory and Intrinsic Reaction Coordinate (IRC) Calculations
To understand how a chemical reaction occurs, computational chemists map out the reaction pathway on the potential energy surface. This involves identifying the reactants, products, and the high-energy transition state (TS) that connects them. molcas.org Transition State Theory provides the framework for relating the energy of the TS to the reaction rate.
Once a transition state structure is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. An IRC is the minimum energy path that connects the transition state to the reactants and products. researchgate.netsemanticscholar.org By following this path, chemists can verify that a calculated TS correctly links the intended chemical species and can visualize the geometric changes the molecule undergoes during the reaction. researchgate.net For example, IRC calculations are used to confirm a smooth transition from reactants to products along the potential energy surface. researchgate.net
For this compound, this methodology could be applied to study various reactions, such as its decomposition. Carbamoyloximes are known to undergo reactions involving the cleavage of the N-O bond. IRC calculations could elucidate the mechanism of this bond scission, mapping the precise atomic motions involved in transforming the reactant into its subsequent products.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for O-carbamoyloxime Systems
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a statistical approach that aims to correlate the chemical structure of a series of compounds with their reactivity or biological activity. chemrxiv.orgtubitak.gov.tr These models are built by finding a mathematical relationship between calculated molecular descriptors (numerical representations of molecular properties) and an experimentally measured reactivity parameter. researchgate.net
For a series of substituted O-carbamoyloxime compounds, a QSRR study could be developed to predict a specific reactivity, such as pesticidal efficacy or the rate of a particular reaction. The process would involve:
Generating Descriptors: For each molecule in the series, a range of quantum chemical descriptors would be calculated. These can include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric properties (e.g., molecular volume), and thermodynamic properties.
Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a model is created that links the descriptors to the observed reactivity. chemrxiv.orgnih.gov
Validation: The model's predictive power is tested on a set of compounds not used in its creation.
A successful QSRR model for O-carbamoyloxime systems would allow for the rapid prediction of reactivity for new, unsynthesized analogues, guiding the design of molecules with desired properties.
Advanced Research Applications and Potentials of P Chlorobenzaldehyde O Carbamoyloxime in Chemical Science
Role as a Synthetic Intermediate in Organic Synthesis
As an organic molecule featuring an oxime carbamate (B1207046) functional group and a substituted aromatic ring, p-Chlorobenzaldehyde O-carbamoyloxime possesses structural motifs that are valuable in organic synthesis. The oxime ether linkage and the carbamate group can participate in or direct a variety of chemical transformations.
Precursor for Novel Heterocyclic Compounds
The synthesis of heterocyclic compounds often involves the use of versatile starting materials that can undergo cyclization reactions. nih.gov Molecules containing nitrogen and oxygen, such as oxime carbamates, are theoretically useful precursors for constructing N- and O-containing heterocyclic rings. However, specific studies detailing the use of this compound as a direct precursor for novel heterocyclic compounds are not present in the surveyed scientific literature. Research in heterocyclic chemistry more commonly focuses on the reactions of its precursor, p-chlorobenzaldehyde, with various nitrogen-containing reagents to form a wide array of heterocyclic systems. nih.gov
Building Block for Complex Molecular Architectures
The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger, more complex structure. While this compound is commercially available and classified as a building block, there is no specific research available that demonstrates its incorporation into complex molecular architectures. echemi.com Its utility would theoretically stem from the reactivity of its functional groups, allowing it to be linked to other molecules to construct larger scaffolds.
Protecting Group Chemistry Applications
Protecting groups are essential tools in multi-step organic synthesis, used to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. organic-chemistry.orgmdpi.com The oxime moiety can sometimes be used to protect aldehyde functionalities. However, there is no documented evidence in the scientific literature of this compound being specifically utilized in protecting group chemistry. The stability and cleavage conditions for the O-carbamoyloxime group would need to be established for it to be considered a viable protecting group, and such studies have not been published.
Contributions to Agricultural Chemistry Research (e.g., as components for agrochemicals)
The development of new agrochemicals is a significant area of chemical research. Many pesticides and herbicides are complex organic molecules, and their synthesis relies on specific intermediates. The carbamate and oxime carbamate functional groups are present in a number of commercial agrochemicals, particularly insecticides and fungicides, due to their ability to interact with biological targets.
Investigations into Structure-Activity Relationships within Agrochemical Frameworks
Structure-Activity Relationship (SAR) studies are crucial for optimizing the efficacy of agrochemicals by systematically modifying the chemical structure of a lead compound and assessing the impact on its biological activity. While the p-chlorophenyl and oxime carbamate moieties are found in various biologically active molecules, specific SAR studies involving this compound as a central scaffold or a key intermediate are not documented in the available research. The compound's potential in this area remains theoretical and would require dedicated synthesis and biological screening programs.
Analytical Chemistry Applications
In analytical chemistry, certain organic compounds can be used as standards, derivatizing agents, or reagents in specific assays. For instance, aldehydes and oximes can be involved in colorimetric reactions or used to create derivatives that are more easily detected by techniques like chromatography or mass spectrometry. Despite this, a search of the relevant literature reveals no specific analytical chemistry applications that have been developed or published for this compound.
Derivatization Agent in Chromatographic Separations
The inherent structure of this compound suggests its potential as a derivatizing agent in chromatographic techniques. The carbamoyloxime functional group can theoretically react with specific analytes, thereby modifying their chemical properties to enhance separation and detection.
Hypothetical Derivatization Reactions:
While direct studies on this compound as a derivatization agent are not extensively documented, the reactivity of the oxime linkage is well-known. It can potentially undergo reactions such as hydrolysis or displacement, which could be exploited for tagging analytes. For instance, its reaction with compounds containing nucleophilic groups could lead to the formation of new adducts with improved chromatographic behavior, such as enhanced volatility for gas chromatography (GC) or increased hydrophobicity for reversed-phase liquid chromatography (LC).
| Potential Analyte Class | Hypothetical Reaction | Chromatographic Advantage |
| Alcohols | Transesterification-like reaction with the carbamoyl (B1232498) group | Increased molecular weight and altered polarity |
| Amines | Nucleophilic attack on the carbamoyl carbon | Formation of a stable derivative with UV-Vis or fluorescence properties |
| Thiols | Similar reactivity to amines | Enhanced detectability and separation from interfering matrices |
This table presents hypothetical applications based on the general reactivity of the carbamoyloxime functional group.
Development of Detection and Quantification Methodologies
The development of robust analytical methods for the detection and quantification of this compound itself is crucial for its application in various fields. The presence of a chromophore (the p-chlorobenzaldehyde moiety) and an electroactive group makes it amenable to several modern analytical techniques.
Potential Analytical Techniques:
High-Performance Liquid Chromatography (HPLC): Coupled with ultraviolet-visible (UV-Vis) detection, HPLC is a primary technique for the quantification of aromatic compounds. The p-chlorophenyl group in the molecule is expected to exhibit strong absorbance in the UV region, providing a basis for a sensitive detection method.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC-MS can provide both separation and structural identification. While the parent compound may require derivatization to improve its volatility, its fragments in the mass spectrometer would be characteristic.
Electrochemical Methods: The oxime moiety can be electrochemically active, offering a pathway for the development of sensitive electroanalytical methods, such as cyclic voltammetry or differential pulse voltammetry, for its quantification.
| Analytical Technique | Principle of Detection | Potential Advantages |
| HPLC-UV | UV absorbance of the aromatic ring | High sensitivity and specificity |
| GC-MS | Mass-to-charge ratio of fragmented ions | Structural confirmation and high selectivity |
| Cyclic Voltammetry | Redox behavior of the oxime group | Low detection limits and potential for in-situ measurements |
This table outlines potential methodologies for the detection and quantification of this compound.
Potential in Materials Science and Polymer Chemistry
The unique chemical structure of this compound makes it an interesting candidate for research in materials science and polymer chemistry. The presence of a reactive carbamoyloxime group and a modifiable aromatic ring opens avenues for its use as a functional monomer or a surface modification agent.
Functional Monomer Development
The concept of incorporating specific functionalities into polymers to create "smart" materials is a burgeoning area of research. Carbamoyloximes have been investigated as mechanophores—molecular units that respond to mechanical stress. nih.govnih.gov This suggests that this compound could be developed into a functional monomer for the synthesis of stress-responsive polymers.
Potential Polymerization Strategies:
The aromatic ring of this compound could be functionalized with a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. Copolymerization of this modified monomer with other standard monomers could introduce the carbamoyloxime functionality into the polymer backbone. Under mechanical stress, the N-O bond of the carbamoyloxime is expected to cleave, leading to a change in the polymer's properties. nih.govnih.gov
| Polymerization Method | Potential Outcome | Research Direction |
| Free Radical Polymerization | Incorporation of the functional monomer into polymer chains | Synthesis of stress-sensitive materials that change color or release a payload upon deformation |
| Controlled Radical Polymerization | Precise control over polymer architecture and molecular weight | Development of well-defined block copolymers with responsive segments |
This table explores potential pathways for utilizing this compound in functional monomer development.
Surface Modification Agent Research
The modification of material surfaces to impart specific properties is critical in many technological applications. The reactive nature of the carbamoyloxime group suggests that this compound could be investigated as a surface modification agent.
Hypothetical Surface Modification:
The compound could be grafted onto surfaces that have complementary reactive groups (e.g., hydroxyl or amine groups on a silica (B1680970) or polymer surface). This would introduce the p-chlorophenyl and carbamoyloxime functionalities onto the surface. The modified surface could exhibit altered properties such as hydrophobicity, reactivity, or the ability to further react with other molecules.
| Substrate Material | Potential Modification Chemistry | Resulting Surface Property |
| Silica Gel | Reaction with surface silanol (B1196071) groups | Altered chromatographic stationary phase properties |
| Polymer Films | Covalent attachment to surface functional groups | Enhanced biocompatibility or controlled release of attached molecules |
| Metal Oxides | Formation of self-assembled monolayers | Modified electronic or corrosion-resistant properties |
This table outlines hypothetical research directions for this compound as a surface modification agent.
An Exploration into the Future Research Trajectories of this compound
The scientific community's quest for novel molecular entities with unique properties and applications is relentless. Within this landscape, this compound, a compound featuring a chlorophenyl ring, an oxime ether, and a carbamate moiety, presents a compelling subject for future investigation. While its current applications may be nascent, its structural components suggest a wealth of untapped potential. This article delineates key future research directions and unexplored avenues for this compound, focusing on advanced synthetic methodologies, novel reactivity, computational integration, and environmental impact.
Q & A
Q. What are the established catalytic methods for synthesizing p-chlorobenzaldehyde from p-chlorotoluene, and how do their efficiencies compare?
Methodological Answer: p-Chlorobenzaldehyde is a critical precursor for synthesizing O-carbamoyloxime derivatives. Catalytic oxidation of p-chlorotoluene is a common route. Key methods include:
- Experimental Design Considerations : Catalyst selection, oxidant type (e.g., air vs. H₂O₂), and solvent polarity significantly impact conversion and selectivity. For example, Ce-M(0.12) catalysts enhance oxygen mobility, improving efficiency , while aqueous H₂O₂ systems align with green chemistry principles .
Q. What safety protocols are essential when handling p-chlorobenzaldehyde in laboratory settings?
Methodological Answer:
- Hazard Mitigation :
- Avoid inhalation/contact with dust; use fume hoods and PPE (gloves, goggles) .
- Incompatible Materials: Store away from strong oxidizers/reducers to prevent hazardous reactions (e.g., HCl gas release under fire) .
- Spill Management: Use non-sparking tools for cleanup, avoid water rinsing into drains, and dispose in sealed containers .
Q. How is p-chlorobenzaldehyde characterized post-synthesis to confirm structural integrity?
Methodological Answer:
- Analytical Techniques :
- GC-MS : Identifies reaction products by comparing retention times and fragmentation patterns with authentic samples (e.g., internal standards like o-chlorobenzaldehyde) .
- NMR Spectroscopy : Confirms substitution patterns (e.g., para-chloro group via aromatic proton splitting) .
- Melting Point Analysis : Matches literature values (e.g., 46°C for pure p-chlorobenzaldehyde) .
Advanced Research Questions
Q. How can contradictory data on catalytic oxidation yields be resolved through experimental redesign?
Methodological Answer: Conflicting yields (e.g., 20% in Co/Mn/Br systems vs. high activity in Ce-M(0.12) ) arise from variations in:
- Reaction Parameters : Temperature (80°C vs. 96°C), oxidant flow rate (1.0 L/min air vs. O₂ saturation), and catalyst loading (3% mass vs. optimized Ce-M ratios).
- Proposed Redesign :
Q. What mechanistic insights explain the photocatalytic oxidation of benzyl alcohols to aldehydes using p-chlorobenzaldehyde as a reference?
Methodological Answer:
- Mechanistic Pathways :
- Flavin-scandium complexes enable selective C–H bond activation via radical intermediates, with p-chlorobenzaldehyde acting as a stable reference compound for GC calibration .
- Key Steps:
Photoexcitation of the catalyst generates reactive oxygen species (ROS).
Hydrogen abstraction from the benzyl alcohol forms a benzyl radical.
Radical recombination with ROS yields the aldehyde .
- Experimental Validation : Isotopic labeling (e.g., D₂O) to trace hydrogen transfer pathways.
Q. What strategies optimize oxime formation in p-chlorobenzaldehyde O-carbamoyloxime synthesis?
Methodological Answer:
- Synthetic Routes :
- Step 1 : Condensation of p-chlorobenzaldehyde with hydroxylamine sulfate to form the oxime intermediate .
- Step 2 : Carbamoylation using methyl(E)-3-methoxy-2-(2-chlorophenyl)-2-propenoate under anhydrous conditions .
- Optimization Strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
